N-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide
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Overview
Description
N-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring, a diphenylmethyl group, and a methanesulfonamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-(diphenylmethyl)piperazine with a suitable acylating agent to introduce the oxopropan-2-yl group. This is followed by the reaction with 4-methoxyphenylmethanesulfonyl chloride to form the final product. The reaction conditions often involve the use of organic solvents, such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine ring structure but differs in the substituents attached to the ring.
Sulfur compounds: Contain sulfur atoms and exhibit different chemical properties and reactivity.
Uniqueness
N-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C28H33N3O4S |
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Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[1-(4-benzhydrylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C28H33N3O4S/c1-22(31(36(3,33)34)25-14-16-26(35-2)17-15-25)28(32)30-20-18-29(19-21-30)27(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-17,22,27H,18-21H2,1-3H3 |
InChI Key |
YLGXJUMJKCBCJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)N(C4=CC=C(C=C4)OC)S(=O)(=O)C |
Origin of Product |
United States |
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